molecular formula C13H11FN6O3 B2446295 3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one CAS No. 1796897-07-8

3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one

Cat. No. B2446295
CAS RN: 1796897-07-8
M. Wt: 318.268
InChI Key: OWFXZZINTJLGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one, also known as ANPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANPA is a member of the azetidine class of compounds, which are known for their diverse range of biological activities.

Mechanism Of Action

3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one exerts its biological activity by binding to the active site of enzymes and inhibiting their catalytic activity. It does so by forming a stable complex with the enzyme, thereby preventing the substrate from binding and inhibiting the enzymatic reaction. 3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one has been shown to have several biochemical and physiological effects. It has been reported to exhibit antitumor activity by inhibiting the growth of cancer cells. 3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one has also been shown to have antiviral activity against several viruses, including HIV-1, herpes simplex virus, and hepatitis C virus. In addition, 3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one in lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for investigating the role of enzymes in various biological processes. However, one of the limitations of using 3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one. One area of research could be to investigate its potential as a therapeutic agent for cancer and viral infections. Another area of research could be to explore its mechanism of action in more detail, with the aim of identifying new targets for drug development. Additionally, further studies could be conducted to evaluate its safety and toxicity in vivo, with the aim of developing a safe and effective drug candidate.

Synthesis Methods

The synthesis of 3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one involves the reaction of 4-fluoroaniline with 2-chloro-4,5-dinitropyrimidine in the presence of a base, followed by reduction with sodium dithionite and subsequent cyclization with 2-bromoacetyl chloride. The final product is obtained after purification through recrystallization.

Scientific Research Applications

3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to have potent inhibitory activity against several enzymes, including dihydrofolate reductase, thymidylate synthase, and serine proteases. 3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one has also been investigated for its antitumor and antiviral properties.

properties

IUPAC Name

3-[(4-amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN6O3/c14-7-1-3-8(4-2-7)19-6-9(12(19)21)17-13-16-5-10(20(22)23)11(15)18-13/h1-5,9H,6H2,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFXZZINTJLGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=C(C=C2)F)NC3=NC=C(C(=N3)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one

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